Phenylacetylglycine (PAG) is a high-purity acylglycine formed via the hepatic conjugation of phenylacetic acid and glycine. In procurement contexts for analytical and toxicological laboratories, PAG is primarily sourced as an exact reference standard for LC-MS/MS and NMR spectroscopy. It serves as a validated, quantitative biomarker for monitoring drug-induced phospholipidosis (DIPL) in preclinical models and acts as a direct product standard for evaluating mitochondrial glycine N-acyltransferase (GLYAT) activity. Procuring exact PAG standards is critical for differentiating species-specific metabolic pathways and establishing reproducible, high-throughput safety screening assays [1].
Substituting Phenylacetylglycine with structurally related metabolites like Hippuric Acid (benzoylglycine) or the human-equivalent Phenylacetylglutamine (PAGln) compromises assay validity. Hippuric acid alone cannot serve as a predictive marker for phospholipidosis; it is the specific, dose-dependent shift in the PAG-to-Hippuric Acid ratio that provides diagnostic value. Furthermore, utilizing human PAGln as a generic proxy for rodent PAGly—or failing to use exact PAGly standards to resolve spectral overlap—has led to a documented 49% misannotation rate in proton NMR metabolomics literature. Accurate cross-species translational research strictly requires the exact PAG standard to calibrate retention times and mass fragmentation patterns [1].
In preclinical safety assessments, the ratio of Phenylacetylglycine (PAG) to Hippuric Acid (HA) in urine and plasma serves as a highly specific indicator of drug-induced phospholipidosis (DIPL). Following administration of cationic amphiphilic drugs like amiodarone, PAG levels and the PAG/HA ratio exhibit a dose- and time-dependent increase that correlates directly with histopathological changes (e.g., foamy macrophage accumulation). Relying on HA levels alone or generic lipid markers fails to provide the same predictive specificity, making the dual-quantification of PAG and HA essential for non-invasive DIPL monitoring[1].
| Evidence Dimension | DIPL predictive specificity (PAG/HA ratio vs baseline HA) |
| Target Compound Data | Dose-dependent increase in PAG/HA ratio correlating with vacuolated lymphocyte numbers |
| Comparator Or Baseline | Hippuric acid (HA) alone |
| Quantified Difference | PAG/HA ratio provides a validated, non-invasive quantitative index for DIPL, whereas baseline HA does not correlate with disease onset |
| Conditions | Rat models treated with amiodarone (LC/MS/MS and NMR analysis) |
Procuring PAG as a calibration standard is essential for establishing non-invasive, high-throughput safety screening assays in early-stage drug development.
Accurate metabolic profiling requires precise differentiation between rodent and human metabolites. A systematic review of metabolic profiling literature revealed an estimated 49% misannotation rate where human Phenylacetylglutamine (PAGln) was erroneously identified as Phenylacetylglycine (PAGly) in proton NMR spectra. Procuring high-purity PAGly standards is strictly required to resolve overlapping spectral resonances and validate LC-MS/MS retention times against PAGln, ensuring data integrity in cross-species translational studies [1].
| Evidence Dimension | NMR signal assignment accuracy |
| Target Compound Data | Confirmed PAGly reference spectra (rodent-specific conjugate) |
| Comparator Or Baseline | Phenylacetylglutamine (PAGln) (human-specific conjugate) |
| Quantified Difference | Resolves a documented 49% misannotation error rate in existing human urine NMR studies |
| Conditions | 1D proton NMR and LC-MS/MS of complex biological matrices (urine/plasma) |
Using exact PAG standards prevents costly downstream data invalidation caused by confusing rodent and primate metabolic pathways.
In biochemical assays evaluating mitochondrial glycine N-acyltransferase (GLYAT) activity, measuring the direct formation of Phenylacetylglycine offers superior sensitivity compared to monitoring the disappearance of the precursor, phenylacetyl-CoA. Utilizing PAG as a quantitative reference standard allows for precise calibration of product formation rates, ensuring high-reproducibility kinetic tracking of arylacetic acid conjugation pathways without the background noise associated with precursor degradation [1].
| Evidence Dimension | Assay sensitivity and kinetic tracking |
| Target Compound Data | Direct measurement of PAG formation |
| Comparator Or Baseline | Indirect measurement of phenylacetyl-CoA disappearance |
| Quantified Difference | Provides a direct, positive readout of conjugation activity, eliminating background noise from non-specific precursor degradation |
| Conditions | In vitro GLYAT enzymatic assays using liver/kidney mitochondrial extracts |
Enables highly sensitive and reproducible screening of mitochondrial fatty acid beta-oxidation and xenobiotic conjugation mechanisms.
Used as a critical analytical standard to quantify the PAG/Hippuric Acid ratio in rat urine and plasma for the early, non-invasive detection of drug-induced phospholipidosis (DIPL) during cationic amphiphilic drug (CAD) screening [1].
Essential for calibrating NMR and LC-MS/MS instruments to accurately differentiate rodent-specific phenylacetylglycine from human-specific phenylacetylglutamine, preventing widespread literature misannotation in cross-species studies [2].
Utilized as a reference standard to quantify product formation in in vitro assays measuring glycine N-acyltransferase (GLYAT) activity and investigating mitochondrial fatty acid beta-oxidation disorders [3].
Irritant